An In-depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a versatile chiral building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's utility and characteristics.
Introduction: The Significance of Chirality in Synthesis
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also commonly known as Dibenzyl L-Tartrate, is a diester derivative of L-tartaric acid.[1][2] Its molecular structure, featuring two stereogenic centers with a defined (2R,3R) configuration, makes it an invaluable tool in asymmetric synthesis. The precise spatial arrangement of its functional groups allows for the selective synthesis of enantiomerically pure compounds, a critical consideration in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. This guide will delve into the core chemical properties that underpin its synthetic utility.
Core Chemical and Physical Properties
The efficacy of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate as a chiral auxiliary and building block is directly linked to its distinct physicochemical properties. A thorough understanding of these characteristics is paramount for its effective application in experimental design.
Structural and Molecular Data
The fundamental identity of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate is defined by its molecular formula, C18H18O6, and a molecular weight of approximately 330.33 g/mol .[2][3] The presence of two benzyl ester groups and two hydroxyl groups on a succinate backbone dictates its reactivity and physical behavior.[1]
| Property | Value | Source |
| Molecular Formula | C18H18O6 | [1][2] |
| Molecular Weight | 330.33 g/mol | [2][3] |
| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | |
| CAS Number | 622-00-4 | [2] |
| SMILES String | OC(=O)OCc1ccccc1">C@@HC(=O)OCc2ccccc2 | [4] |
| InChI Key | LCKIPSGLXMCAOF-HZPDHXFCSA-N |
Physical Properties and Solubility Profile
The compound typically presents as a white to off-white crystalline powder.[2][4] Its melting point is a key indicator of purity and is reported in the range of 51-54 °C or 66-70 °C depending on the source.[2][4] The optical activity, a direct consequence of its chirality, is a critical parameter for quality control, with a specific rotation of approximately +12.5° (c = 1.1% in acetone).[2][4]
The solubility profile is dictated by the interplay of the polar hydroxyl groups and the nonpolar benzyl ester moieties. It is generally soluble in common organic solvents like acetone, but has limited solubility in water. This differential solubility is often exploited during reaction workups and purification.
Spectroscopic Characterization
While detailed spectra are best acquired on a case-by-case basis, the expected spectroscopic signatures are predictable and essential for structural verification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups, the methine protons attached to the hydroxyl-bearing carbons, the hydroxyl protons themselves (which may be broad and exchangeable), and the diastereotopic methylene protons of the benzyl groups.[5][6]
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¹³C NMR: The carbon spectrum will display distinct resonances for the carbonyl carbons of the ester groups, the aromatic carbons, the carbons bearing the hydroxyl groups, and the methylene carbons of the benzyl groups.[5][6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups. Expect strong absorption bands corresponding to O-H stretching of the hydroxyl groups, C=O stretching of the ester carbonyls, and C-O stretching, as well as characteristic peaks for the aromatic rings.[7]
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information, often showing loss of benzyl groups or other characteristic fragments.[6]
Synthesis and Purification
The most common and straightforward synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate involves the direct esterification of L-tartaric acid with benzyl alcohol.[1]
Synthetic Workflow: Acid-Catalyzed Esterification
This process is typically catalyzed by a strong acid, such as p-toluenesulfonic acid or sulfuric acid, and driven to completion by the removal of water, often through azeotropic distillation.[1]
Caption: Workflow for the synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate.
Experimental Protocol: A Representative Procedure
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Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-tartaric acid, a molar excess of benzyl alcohol (typically 2.2-3.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Toluene is commonly used as the solvent to facilitate azeotropic removal of water.
-
Reaction Execution : Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected.
-
Workup : After cooling to room temperature, the reaction mixture is typically washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).
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Purification : The crude product is obtained after removal of the solvent under reduced pressure. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ether/petroleum ether, to yield the pure product.[2][8] Column chromatography can also be employed for higher purity.[1]
Chemical Reactivity and Synthetic Applications
The synthetic utility of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate stems from its defined stereochemistry and the reactivity of its hydroxyl and ester functional groups.
Role as a Chiral Building Block
This compound serves as a C4 chiral building block, providing a rigid and stereochemically defined scaffold for the synthesis of more complex molecules.[1]
Key Chemical Transformations
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Oxidation : The vicinal diol moiety can be oxidized to the corresponding diketone using various oxidizing agents.
-
Reduction : The benzyl ester groups can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride.[1]
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Protection of Hydroxyl Groups : The hydroxyl groups can be protected with a variety of protecting groups, allowing for selective reactions at other parts of the molecule.
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Nucleophilic Substitution : The benzyl groups can be removed under hydrogenolysis conditions, revealing the carboxylic acid functionalities.
Applications in Asymmetric Synthesis
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate and its enantiomer are key reagents in Sharpless asymmetric epoxidation for the kinetic resolution of racemic allylic alcohols.[9] It is also used in the synthesis of other chiral ligands and auxiliaries. Furthermore, it has been employed as a reactant in the synthesis of various compounds, including:
-
Diesters of aziridine-2,3-dicarboxylic acid derivatives.[4][10]
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(-)-Chicoric acid, a potent HIV-1 integrase inhibitor.[4][10]
The interaction of this chiral molecule with racemic compounds can lead to the formation of diastereomeric complexes, enabling their separation.[1]
Sources
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- 2. Dibenzyl L-Tartrate | 622-00-4 [amp.chemicalbook.com]
- 3. (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | C18H18O6 | CID 7010050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Dibenzyl D -tartrate = 98.0 HPLC sum of enantiomers 4136-22-5 [sigmaaldrich.com]
- 5. Molecular structure studies of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dibenzyl L-Tartrate | 622-00-4 [chemicalbook.com]
- 9. Di Benzyl D Tartrate Manufacturer in Padra, Gujarat [kaivalchem.com]
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